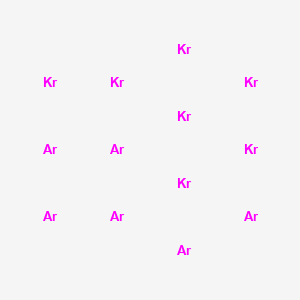

Argon--krypton (6/7)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Argon–krypton (6/7) is a binary mixture of the noble gases argon and krypton, with a molar ratio of 6:7. Noble gases are known for their chemical inertness due to their filled valence electron shells, which make them highly stable and unreactive under standard conditions. This mixture is of particular interest in various scientific and industrial applications due to the unique properties of its constituent gases.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of argon–krypton (6/7) typically involves the separation and purification of argon and krypton from atmospheric air. This is achieved through cryogenic distillation, a process that relies on the different boiling points of the gases to separate them. The purified gases are then mixed in the desired molar ratio under controlled conditions.

Industrial Production Methods: In industrial settings, argon and krypton are often produced as byproducts of the separation of oxygen and nitrogen from air. The air is first liquefied, and then fractional distillation is used to separate the components based on their boiling points. Argon is separated at approximately -186°C, while krypton is separated at around -153°C. The gases are then combined in the specified ratio to produce argon–krypton (6/7).

化学反应分析

Types of Reactions: Noble gases, including argon and krypton, are generally chemically inert and do not readily undergo chemical reactions. under certain extreme conditions, such as high pressure or the presence of highly reactive species, they can form compounds.

Common Reagents and Conditions: The formation of compounds involving argon and krypton typically requires the presence of highly electronegative elements like fluorine. For example, krypton can form krypton difluoride (KrF2) under specific conditions involving high pressure and the presence of fluorine gas.

Major Products Formed: The major products formed from reactions involving argon and krypton are typically limited to a few compounds, such as krypton difluoride. Argon, being more inert than krypton, has fewer known compounds.

科学研究应用

Chemistry: In chemistry, argon–krypton (6/7) is used in gas chromatography as a carrier gas due to its inertness and ability to provide a stable environment for the separation of chemical compounds.

Biology and Medicine: In the field of medicine, krypton is used in certain types of imaging and diagnostic procedures. Argon, on the other hand, is used in cryosurgery and as an inert atmosphere for the preservation of biological samples.

Industry: Industrially, argon–krypton (6/7) is used in lighting, particularly in high-performance light bulbs and lasers. The mixture provides a stable and efficient medium for the production of light and laser beams.

作用机制

The mechanism by which argon–krypton (6/7) exerts its effects is primarily physical rather than chemical. The inert nature of the gases means they do not readily participate in chemical reactions. Instead, their effects are due to their physical properties, such as their ability to provide an inert atmosphere, their thermal conductivity, and their refractive index.

相似化合物的比较

Similar Compounds: Other noble gas mixtures, such as argon–xenon or krypton–xenon, share similar properties with argon–krypton (6/7). These mixtures are also chemically inert and are used in similar applications, such as lighting and gas chromatography.

Uniqueness: The uniqueness of argon–krypton (6/7) lies in its specific ratio and the combined properties of argon and krypton. This mixture offers a balance of the lower cost and higher availability of argon with the higher performance characteristics of krypton, making it suitable for specialized applications where both cost and performance are important considerations.

属性

CAS 编号 |

184914-33-8 |

|---|---|

分子式 |

Ar6Kr7 |

分子量 |

826 g/mol |

IUPAC 名称 |

argon;krypton |

InChI |

InChI=1S/6Ar.7Kr |

InChI 键 |

FGNKVXDUKSBNML-UHFFFAOYSA-N |

规范 SMILES |

[Ar].[Ar].[Ar].[Ar].[Ar].[Ar].[Kr].[Kr].[Kr].[Kr].[Kr].[Kr].[Kr] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Bis(trifluoromethyl)amino]-1,1,2,2-tetrafluoroethane-1-sulfonyl fluoride](/img/structure/B12574648.png)

![2-(1,2,6,7-Tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethanamine;hydrochloride](/img/structure/B12574674.png)

![N-(4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12574685.png)

![Phosphonic acid, [1-hydroxy-4-(3-phenoxyphenyl)butyl]-, diethyl ester](/img/structure/B12574693.png)

![2,2'-({[1-(Carboxymethyl)-1H-benzimidazol-2-yl]methyl}azanediyl)diacetic acid](/img/structure/B12574698.png)

![diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate](/img/structure/B12574701.png)

![(Bicyclo[2.2.1]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane)](/img/structure/B12574704.png)

![Ethyl [6-(hydrazinylidenemethyl)-1H-benzimidazol-2-yl]acetate](/img/structure/B12574715.png)